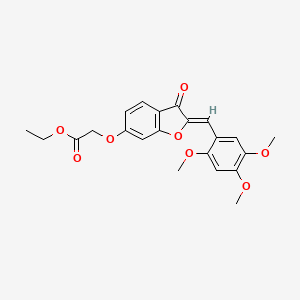

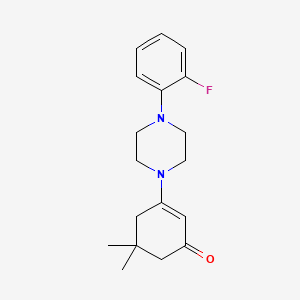

![molecular formula C16H16O5S B2577463 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane CAS No. 297138-40-0](/img/structure/B2577463.png)

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane is a useful research compound. Its molecular formula is C16H16O5S and its molecular weight is 320.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Chemical Synthesis and Polymerization

The synthesis and polymerization of 2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane and related compounds have been extensively studied. For instance, research on the control of diastereofacial selectivity in the nucleophilic epoxidation of γ-oxygenated-α,β-unsaturated sulfones with either lithium or potassium tert-butyl peroxide demonstrates moderate to high diastereoselectivity, leading to the synthesis of syn- and anti-2-(phenylsulfonyl)oxiranes. The presence of a free hydroxy group promotes the formation of syn-oxirane with moderate to excellent stereoselectivity, highlighting the nuanced control achievable in synthetic chemistry processes (Jackson et al., 1991).

Additionally, the ring-opening polymerization of 2,3-disubstituted oxirane, leading to a polyether with a carbonyl–aromatic π-stacked structure, is another significant application. This synthesis process yields polymers with stiff, stretched conformations, potentially useful in materials science for creating novel polymeric materials with unique properties (Merlani et al., 2015).

2. Electrochromic and Antioxidant Properties

Research into the electrochromic enhancement of poly(3,4‐ethylenedioxythiophene) films functionalized with hydroxymethyl and ethylene oxide groups has demonstrated significant improvements in electrochromic properties. The introduction of these groups into the polymer backbone results in high contrast ratios and coloration efficiencies, low switching voltages, and fast response times, underscoring the potential for these materials in electrochromic devices (Zhang et al., 2014).

Furthermore, the antioxidant and antilipase activities of methyl chavicol and its synthetic analogue, including 2-[(4-methoxyphenyl)methyl]oxirane, have been investigated through in vitro and in silico assays. These compounds have shown promising results as molecular targets for the treatment of diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).

3. Catalytic Oxidative Desulfurization

The catalytic oxidative desulfurization (ODS) of diesel fuel using metal-containing molecular sieves has been explored, with the study revealing the role of reactant electronics and geometry as well as catalyst pore dimensions, topology, and adsorption properties on the rate of desulfurization. This research highlights the potential for using such catalytic processes in the refinement and environmental decontamination of diesel fuels (Chica et al., 2006).

Propiedades

IUPAC Name |

2-[[4-(4-methoxyphenyl)sulfonylphenoxy]methyl]oxirane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O5S/c1-19-12-2-6-15(7-3-12)22(17,18)16-8-4-13(5-9-16)20-10-14-11-21-14/h2-9,14H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSRCSIBMKDION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC3CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

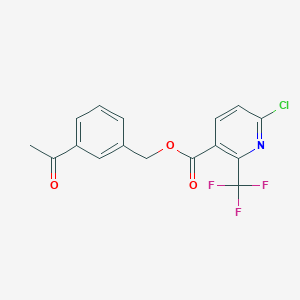

![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)

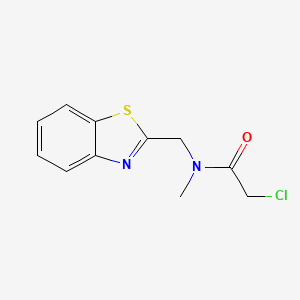

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)

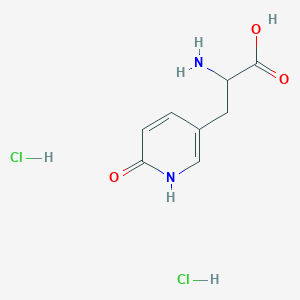

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2577391.png)

![3-(3-chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)

![3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2577394.png)

![4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2577397.png)

![[4-(trifluoromethyl)phenyl]methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2577399.png)